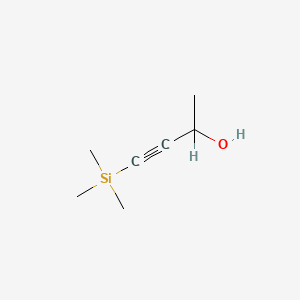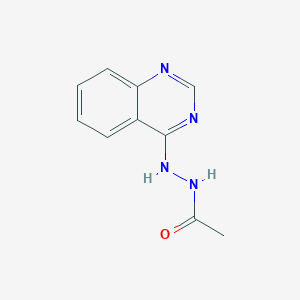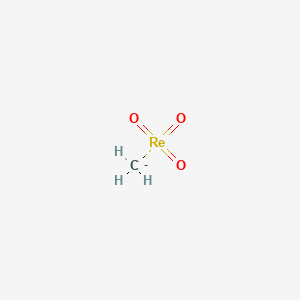
4-三甲基硅烷基-3-丁炔-2-醇
概述
描述
Synthesis Analysis
The synthesis of 4-Trimethylsilyl-3-butyn-2-ol has been explored through various methods, including lipase-mediated resolution and asymmetric reduction processes. Marshall et al. (2001) developed an improved procedure for its resolution, leveraging the mesylate derivatives for enantio-, regio-, and diastereoselective additions to aldehydes (Marshall, Chobanian, & Yanik, 2001). Moreover, Zhang et al. (2008) and Xiao et al. (2009) have demonstrated efficient synthesis routes via asymmetric reduction, achieving high yields and product enantiomeric excess, highlighting the critical role of reaction conditions such as buffer pH and temperature in the synthesis process (Zhang, Lou, Zong, & Wu, 2008); (Xiao, Zong, & Lou, 2009).
Molecular Structure Analysis
The molecular structure of 4-TMS-3-butyn-2-ol has been characterized by various analytical techniques. The compound typically presents as a colorless to light yellow liquid, with high solubility in standard organic solvents and partial solubility in water. Its structure is defined by the presence of the trimethylsilyl group, contributing to its reactivity and solubility characteristics (Chobanian & Yanik, 2010).
Chemical Reactions and Properties
4-Trimethylsilyl-3-butyn-2-ol participates in various chemical reactions, including lipase-mediated resolutions, reductions, and cycloadditions. Its chemical properties make it a versatile reagent for synthesizing homopropargylic alcohol adducts and enantiopure alcohols. The compound's reactivity with aldehydes, its role in asymmetric synthesis, and its ability to undergo cycloaddition reactions underscore its utility in organic synthesis (Marshall et al., 2001); (Zubaș et al., 2023).
Physical Properties Analysis
The physical properties of 4-TMS-3-butyn-2-ol, including its boiling point, solubility, and form, are crucial for its handling and application in laboratory and industrial settings. It is highly soluble in organic solvents and partially soluble in water, with a boiling point of 83–85 °C at 13 mmHg, making it suitable for various chemical processes (Chobanian & Yanik, 2010).
Chemical Properties Analysis
The chemical properties of 4-TMS-3-butyn-2-ol, such as its reactivity in stereoselective syntheses and its ability to serve as a precursor for various chemical transformations, are fundamental to its applications in organic chemistry. The compound's versatility is demonstrated through its use in producing highly stereoselective chiral reagents and its role in efficient synthesis routes for enantiopure compounds (Marshall et al., 2001); (Zhang et al., 2008).
科学研究应用
不对称合成
4-三甲基硅烷基-3-丁炔-2-醇: 被用于手性分子的不对称合成。 它作为对映体纯手性炔丙醇的前体,在合成生物学和结构上有意义的化合物中具有价值 . 其酮形式,4-三甲基硅烷基-3-丁炔-2-酮,被不对称还原为®-4-三甲基硅烷基-3-丁炔-2-醇,是生产这些手性醇的关键步骤 .
生物催化
该化合物参与生物催化过程,特别是在水性/离子液体双相体系中。 一种新型的醋杆菌属 sp. CCTCC M209061菌株已被用于催化4-三甲基硅烷基-3-丁炔-2-酮还原为®-4-三甲基硅烷基-3-丁炔-2-醇,具有较高的对映体过量和底物转化率 . 这展示了它在绿色化学应用中的作用。
离子液体体系
4-三甲基硅烷基-3-丁炔-2-醇: 是在含离子液体的体系中合成的,与传统的有机溶剂相比,这些体系被认为更环保。 使用亲水性离子液体已被证明能提高其酮形式的近平滑假丝酵母细胞固定化不对称还原 .
医药中间体
该化合物也用作药物合成中的中间体。 例如,它被用于合成恩替卡韦 (BMS-200475),这是一种用于治疗乙型肝炎的抗病毒药物 .
作用机制
Target of Action
The primary target of 4-Trimethylsilyl-3-butyn-2-ol (TMSBL) is the enzyme system present in certain strains of bacteria, such as Acetobacter sp. CCTCC M209061 . This strain has been shown to catalyze the asymmetric reduction of 4-trimethylsilyl-3-butyn-2-one to ®-4-trimethylsilyl-3-butyn-2-ol .
Mode of Action
TMSBL interacts with its target through a process known as asymmetric reduction. This process involves the conversion of a ketone (4-trimethylsilyl-3-butyn-2-one) to an alcohol (TMSBL) in the presence of a biocatalyst . The biocatalytic reduction is facilitated by the enzyme system present in the Acetobacter sp. CCTCC M209061 strain .
Biochemical Pathways
The biochemical pathway involved in the action of TMSBL is the asymmetric reduction of ketones. This pathway is crucial in the synthesis of various chemicals, including allenyl-bdan, allenes, naphthopyrans, unsaturated enones, ynones, cyclic carbonates, vinyl bicyclic ketals, and ketones . The enantiopure ®-3-butyn-2-ol or its derivative, which is a product of this pathway, is a key chiral synthon for the synthesis of many biologically and structurally interesting compounds .
Pharmacokinetics
For instance, the optimal volume ratio of buffer to C4MIm·PF6, buffer pH, substrate concentration, and incubation temperature were found to be 4:1, 5.0, 60 mmol/L, and 30 °C, respectively .
Result of Action
The result of TMSBL’s action is the production of enantiopure ®-4-(trimethylsilyl)-3-butyn-2-ol. Under optimal conditions, the initial reaction rate, maximum substrate conversion, and product e.e. were 9.4 µmol/h, 93%, and >99% . This high level of enantiomeric excess indicates the effectiveness of the biocatalytic reduction process .
Action Environment
The action, efficacy, and stability of TMSBL are influenced by various environmental factors. For instance, the use of an aqueous/ionic liquid biphasic system, specifically C4MIm·PF6, has been shown to exhibit the best biocompatibility with the cells, leading to the fastest initial reaction rate and the highest substrate conversion . Moreover, the cells retained over 80% of their original activity in the C4MIm·PF6 based biphasic system after being repeated for 8 batches (50 h per batch), indicating the system’s potential for enhancing the stability and reusability of the biocatalyst .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept away from heat/sparks/open flames/hot surfaces, and handled with protective gloves/protective clothing/eye protection/face protection .
未来方向
属性
IUPAC Name |
4-trimethylsilylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-7(8)5-6-9(2,3)4/h7-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJSDJHRTMFJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C[Si](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990235 | |
| Record name | 4-(Trimethylsilyl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6999-19-5 | |
| Record name | 4-(Trimethylsilyl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trimethylsilyl)-3-butyn-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid [2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1225402.png)
![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-(3-methylphenoxy)propanamide](/img/structure/B1225404.png)
![4-[[5-(1,3-Benzothiazol-2-yl)-2-thiophenyl]-oxomethyl]-1-piperazinecarboxaldehyde](/img/structure/B1225405.png)
![(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid](/img/structure/B1225406.png)



![3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester](/img/structure/B1225411.png)
![N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide](/img/structure/B1225417.png)
![4-[5-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225418.png)
![[2-(4-Chlorophenyl)-4-triazolyl]-phenylmethanone](/img/structure/B1225419.png)
![2,4-dichloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1225421.png)
![N-(4-acetylphenyl)-2-[[1-(3,5-dimethoxyphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1225426.png)
![5-bromo-N-[(4-tert-butylcyclohexylidene)amino]-2-furancarboxamide](/img/structure/B1225428.png)